N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H15FN2O3S and its molecular weight is 382.41. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Synthesis and Anticonvulsant Activities of alpha-Heterocyclic alpha-Acetamido-N-benzylacetamide Derivatives : Research has demonstrated that compounds containing heteroaromatic groups, including structures similar to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide, have shown significant anticonvulsant activities. These compounds were evaluated in maximal electroshock-induced seizure (MES) tests in mice, with some analogues providing excellent protection against MES-induced seizures, rivaling the effects of phenytoin. This underscores the potential of such compounds in developing novel anticonvulsant drugs (Kohn et al., 1993).
Anti-Lung Cancer Activity
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluoro-substituted compounds, akin to the chemical , have been synthesized and evaluated for their anti-cancer properties, particularly against lung cancer. These studies indicate that such compounds can exhibit significant anticancer activity at low concentrations, offering a promising avenue for the development of new cancer therapeutics (Hammam et al., 2005).
Antibacterial Agents
Synthesis of Some New Fluorine Containing Thiadiazolotriazinones as Potential Antibacterial Agents : Fluorine-containing compounds, including those with structures related to the queried compound, have been synthesized and assessed for their antibacterial activities. The study found that most of the newly synthesized compounds showed promising activity, highlighting the importance of fluorine atoms in enhancing the antibacterial properties of such molecules (Holla et al., 2003).
Donor-Acceptor Systems in Electronics
Effect of the Donor Units on the Properties of Fluorinated Acceptor Based Systems : Research into fluorinated acceptor systems, including donor-acceptor-donor arrays that resemble the target compound's structural motifs, has shown significant potential in electronics. These studies explore how different electron-donating groups affect the electrochemical and optical properties of such systems, with implications for developing materials with specific electronic characteristics (Çakal et al., 2021).
Antinociceptive and Anti-inflammatory Properties
Design, Synthesis, Antinociceptive, and Anti-inflammatory Properties of Thiazolopyrimidine Derivatives : The antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, related to the compound of interest, have been synthesized and evaluated. These studies highlight the significant potential of such compounds in developing new treatments for pain and inflammation (Selvam et al., 2012).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-16-9-4-10-17-19(16)22-20(27-17)23(12-15-8-5-11-25-15)18(24)13-26-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVWNCSFXVYPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.